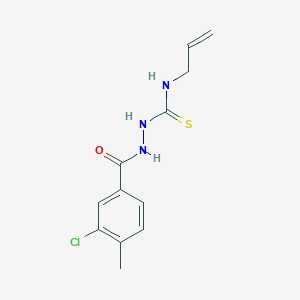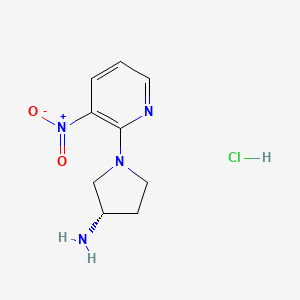
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a potent convulsant that induces seizures in animal models and has been used to study epilepsy and seizure disorders. In addition, PTZ has been shown to have other biological effects, including antitumor and neuroprotective properties.
作用機序
The mechanism of action of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. This compound has been shown to decrease GABAergic neurotransmission, leading to an increase in excitability and the induction of seizures. This compound has also been shown to increase glutamatergic neurotransmission, which may contribute to its antitumor and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound induces seizures by increasing neuronal excitability and decreasing GABAergic neurotransmission. This compound has also been shown to increase oxidative stress and inflammation, which may contribute to its neuroprotective effects. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several advantages for lab experiments. It is a potent convulsant that induces seizures reliably in animal models, making it a useful tool for studying epilepsy and seizure disorders. This compound is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources.
However, there are also some limitations to the use of this compound in lab experiments. This compound-induced seizures may not accurately reflect the underlying mechanisms of human epilepsy, and the effects of this compound may vary depending on the animal model used. In addition, this compound has been shown to have a variety of biological effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide research. One area of research is the development of new drugs for the treatment of epilepsy and seizure disorders. This compound can be used as a tool to test the efficacy of new drugs and to study the underlying mechanisms of seizures.
Another area of research is the development of new therapies for cancer. This compound has been shown to have antitumor properties, and further research may lead to the development of new cancer treatments.
Finally, this compound may have other potential applications in the field of neuroscience. This compound has been shown to have neuroprotective properties, and further research may lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
This compound, or this compound, is a heterocyclic compound that has been widely used in scientific research. This compound induces seizures in animal models, making it a useful tool for studying epilepsy and seizure disorders. This compound also has other biological effects, including antitumor and neuroprotective properties. Further research may lead to the development of new treatments for epilepsy, cancer, and neurodegenerative diseases.
合成法
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl 4-bromo-2-oxo-2H-pyridine-3-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then hydrolyzed to yield this compound. Other methods include the reaction of 4-bromo-2-pyridinyl thioacetate with ethyl glycinate or the reaction of 2-bromo-4-pyridinyl thioacetate with ethyl glycinate.
科学的研究の応用
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has been widely used in scientific research as a tool to study epilepsy and seizure disorders. This compound induces seizures in animal models, which allows researchers to study the underlying mechanisms of seizures and develop new treatments for seizure disorders. This compound has also been used to study the effects of antiepileptic drugs and to test the efficacy of new drugs for the treatment of epilepsy.
In addition to its use in epilepsy research, this compound has been shown to have other biological effects. This compound has been found to have antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation.
特性
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNQQXLHJQKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)



![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

